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(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride
Overview
Description
(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-chlorobenzyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate (3-Chloro-benzyl)-piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has been studied for its role in inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology.
Case Study: Inhibition of PKB
Research indicates that derivatives of (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride exhibit potent inhibition of Protein Kinase B (PKB), which is implicated in various cancers. A study found that compounds derived from this scaffold showed up to 150-fold selectivity for PKB over related kinases, making them promising candidates for cancer therapeutics .
Compound | IC50 (nM) | Selectivity for PKB |
---|---|---|
Compound 1 | 50 | 28-fold |
Compound 2 | 30 | 40-fold |
Compound 3 | 20 | 48-fold |
Biological Research Applications
In biological studies, this compound has been utilized to explore its effects on cellular pathways and enzyme activity.
Case Study: NLRP3 Inflammasome Inhibition
Recent investigations have focused on the compound's ability to modulate the NLRP3 inflammasome, a critical component in inflammatory responses. A study demonstrated that derivatives of this compound could reduce pyroptosis and IL-1β release significantly, indicating its potential as an anti-inflammatory agent .
Compound | Pyroptosis Reduction (%) | IL-1β Inhibition (%) |
---|---|---|
Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |
Compound B | 37.7 ± 7.6 | 14.9 ± 8.8 |
Synthetic Chemistry Applications
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural properties allow for modifications that can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
3-Chlorobenzyl chloride: Lacks the piperidine and amine groups, used as a starting material for synthesis.
Uniqueness
(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is unique due to its specific combination of a piperidine ring, a 3-chlorobenzyl group, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-chlorobenzyl group and an amine functional group. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the 3-chlorobenzyl group participates in hydrophobic interactions, modulating the activity of various proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains and fungi, indicating its potential as an antimicrobial agent. The compound's mechanism involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.
Neuropharmacological Effects
The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating psychiatric disorders and neurodegenerative diseases. In vitro studies have demonstrated its ability to modulate receptor activity, which could lead to therapeutic benefits in conditions like Alzheimer's disease .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary results show promise in various cancer models, warranting further investigation into its efficacy and safety .
Data Summary
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potent antimicrobial activity.
- Neuropharmacological Investigation : In a series of receptor binding assays conducted on HEK293 cells expressing human serotonin receptors, the compound exhibited high affinity for 5-HT2A receptors, indicating its potential use in treating mood disorders .
- Anticancer Research : A recent study assessed the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]piperidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14-15H,4-7,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKWQJHIQHRLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-84-4 | |
Record name | 4-Piperidinamine, N-[(3-chlorophenyl)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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